![molecular formula C14H13N3O2S2 B2781363 N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 123708-44-1](/img/structure/B2781363.png)
N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
The compound “N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide” is a complex organic molecule. It contains a benzothiadiazole group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Without specific data for “N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide”, I can’t provide a detailed analysis .Scientific Research Applications
Therapeutic Targets: Open-chain, flexible alicyclic amine derivatives containing the 2-phenethylamine scaffold are found in key therapeutic targets. Notably, endogenous catecholamines like dopamine, norepinephrine, and epinephrine (which exhibit an open-chain 2-phenethylamine structure) play critical roles in dopaminergic neurons, affecting voluntary movement, stress, and mood .
Biologically Active Compounds: Naturally occurring alkaloids, such as morphine, (S)-reticuline, and berberine, incorporate the 2-phenethylamine unit, forming more complex cyclic frameworks derived from biosynthetic pathways. Additionally, some alkaloids with this motif are associated with recreational use (“designer drugs”) and drug abuse-related conditions .
Receptor Ligands: The 2-phenethylamine moiety appears in various adenosine receptor (AR) ligands. Examples include N6-(2-phenylethyl)adenosine, APNEA (N6-[2-(4-aminophenyl)ethyl]adenosine), CGS 21680, and ZM241385 .
Reactions with N-Nucleophiles
Studies have explored the reactions of N-benzyl- and N-(2-phenylethyl)maleimides with N-nucleophiles, including secondary aliphatic amines (e.g., diethylamine) and cyclic amines (e.g., piperidine and morpholine) .
Mechanism of Action
Mode of Action
It is known that molecules with a 2-phenylethylamine moiety, such as this compound, can interact with various receptors, including adenosine receptors . The specific interactions and resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
For instance, 2-phenylethylamine derivatives have been found to play roles in the metabolism of poplar, a tree species
Result of Action
Compounds with a 2-phenylethylamine moiety have been found to have various effects, including potent agonism at the µ opioid peptide (mop) receptor
Safety and Hazards
properties
IUPAC Name |
N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c18-21(19,15-10-9-11-5-2-1-3-6-11)13-8-4-7-12-14(13)17-20-16-12/h1-8,15H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHXYFDHPPSVDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide |
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